molecular formula C18H22ClN3O4 B13206686 ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride

ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B13206686
M. Wt: 379.8 g/mol
InChI Key: HROBAITZSFZEPJ-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a pyrazole ring, and an ethyl ester group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride typically involves multiple steps, including the formation of the pyrrolidine and pyrazole rings, followed by esterification and hydrochloride salt formation. Common reagents used in these reactions include benzyloxycarbonyl chloride, ethyl chloroformate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for ester hydrolysis.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-4-carboxylate
  • Ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly due to its complex structure and diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrazole ring, a pyrrolidine moiety, and an ethyl ester functional group. Its molecular formula is C18H22ClN3O4C_{18}H_{22}ClN_{3}O_{4} with a molecular weight of approximately 379.84 g/mol. The presence of the benzyloxycarbonyl group enhances its reactivity and potential interactions with biological targets.

Antiviral Activity

Research indicates that this compound exhibits notable antiviral properties. It has been specifically studied for its efficacy against the hepatitis C virus (HCV). The compound is believed to interact with viral proteins, inhibiting their function and thereby reducing viral replication.

  • Study Findings : In vitro studies demonstrated that the compound significantly inhibited HCV replication in cell lines, suggesting its potential as a lead compound for antiviral drug development.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Similar pyrazole derivatives have shown promising results against various bacterial strains.

  • Case Study : A series of pyrazole derivatives were tested for their antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The results indicated that compounds structurally related to this compound exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
CompoundBacterial StrainMIC (µg/mL)
Ethyl 3-{(2S)-...}MRSA25.1
Standard AntibioticMRSA3.125

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through its effects on cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

  • Research Insights : Studies have shown that derivatives of pyrazole can inhibit COX-2 activity effectively. For instance, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Viral Protein Inhibition : The compound's interaction with viral proteins disrupts their function, leading to decreased viral replication.
  • Bacterial Cell Wall Disruption : Similar compounds have been shown to interfere with bacterial cell wall synthesis.
  • COX Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

Properties

Molecular Formula

C18H22ClN3O4

Molecular Weight

379.8 g/mol

IUPAC Name

ethyl 5-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]-1H-pyrazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C18H21N3O4.ClH/c1-2-24-17(22)15-11-14(19-20-15)16-9-6-10-21(16)18(23)25-12-13-7-4-3-5-8-13;/h3-5,7-8,11,16H,2,6,9-10,12H2,1H3,(H,19,20);1H/t16-;/m0./s1

InChI Key

HROBAITZSFZEPJ-NTISSMGPSA-N

Isomeric SMILES

CCOC(=O)C1=NNC(=C1)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C2CCCN2C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.